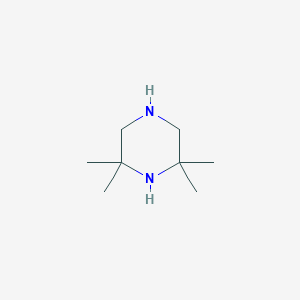

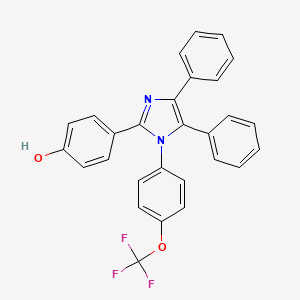

![molecular formula C23H19NO4 B2485022 N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide CAS No. 903202-53-9](/img/structure/B2485022.png)

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

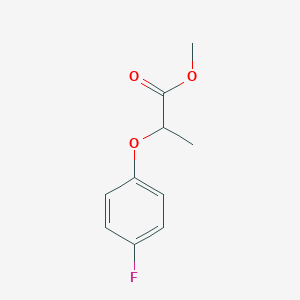

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.408. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Method Development

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is utilized in synthetic methods for bicyclic heterocycles. This includes indole, benzofuran, and chromene derivatives featuring a chiral cyclopropane at the 2-position. This method is significant for the synthesis of chiral 2-cyclopropylquinoline (both cis and trans) (Kobayashi, Arisawa, & Shuto, 2011).

Oxidation Reactions and New Compounds

The compound is involved in oxidation reactions leading to the creation of unique tetrahydrobenzofuran derivatives. These have been further converted into 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones, demonstrating its versatility in chemical transformations (Levai et al., 2002).

Structural Analysis and Molecular Interactions

The crystal structure of a closely related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been studied, providing insights into intermolecular hydrogen bonds and intramolecular π-π interactions. Such studies are crucial for understanding the molecular behavior of related compounds (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Cyclization Reactions

Cyclization of related compounds under specific conditions affords mixtures of methylenechromane and methylchromene, highlighting its role in chemical synthesis processes. This showcases its applicability in producing benzofuranone derivatives (Zdrojewski, Musielak, & Jończyk, 2009).

Synthesis of Chromanes and Chromenes

The reaction of oxygen-containing benzo-fused cycloalkenes with hypervalent iodine reagents demonstrates the versatility of such compounds in synthesizing substituted chromenes and chromanes, expanding their applications in synthetic chemistry (Ahmad & Silva, 2012).

Concise Synthesis of Natural Products

The compound is used in the synthesis of 2H-chromenes, which are crucial for the concise synthesis of various naturally occurring benzopyrans. This application is significant in the field of natural product synthesis and pharmacology (Lykakis, Efe, Gryparis, & Stratakis, 2011).

Mechanism of Action

Target of Action

The primary targets of STK854544 are currently under investigation. It is known that coumarin derivatives, which stk854544 is a part of, have been intensively screened for different biological properties .

Mode of Action

Coumarin derivatives have exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

Coumarin derivatives have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors . These suggest that STK854544 might interact with multiple biochemical pathways.

Pharmacokinetics

The synthesis of similar coumarin derivatives has been optimized for stability, antioxidant activity, and bioavailability .

Result of Action

The molecular and cellular effects of STK854544’s action are currently under investigation. Coumarin derivatives have shown a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of STK854544. For instance, the synthesis of similar coumarin derivatives has been carried out under green conditions such as using green solvent, catalyst, and other procedures . This suggests that the environmental conditions during the synthesis of STK854544 could impact its properties and effectiveness.

Properties

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-12-7-10-15-17(11-19(25)28-21(15)13(12)2)22-20(24-23(26)14-8-9-14)16-5-3-4-6-18(16)27-22/h3-7,10-11,14H,8-9H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMFIXOADCDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

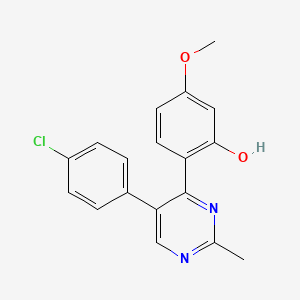

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2484942.png)

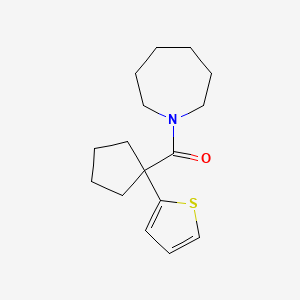

![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)

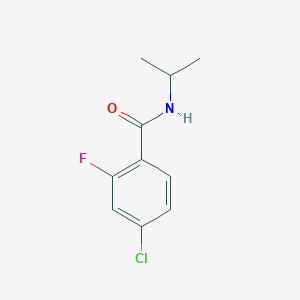

![2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B2484951.png)

![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484953.png)